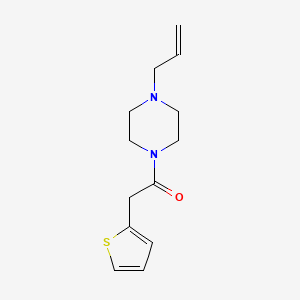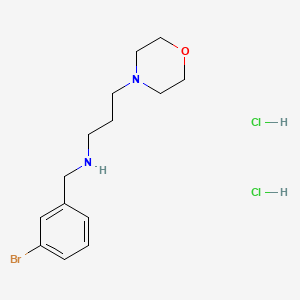![molecular formula C17H15N3O3S B5415122 N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5415122.png)
N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, commonly known as MPOTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPOTA is a pyridazine-based compound that exhibits potent biological activity and has been extensively studied for its potential applications in various scientific research areas.
Mécanisme D'action
The mechanism of action of MPOTA is not fully understood. However, it has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. MPOTA has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that MPOTA may have potential applications in the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects:
MPOTA has been shown to exhibit potent anti-inflammatory and antioxidant activity. It has been shown to inhibit the production of inflammatory cytokines and to scavenge free radicals. MPOTA has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. Additionally, MPOTA has been shown to protect against oxidative stress-induced neuronal damage and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MPOTA is its potent biological activity. It exhibits activity against a range of targets and has potential applications in various scientific research areas. However, one of the limitations of MPOTA is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of MPOTA is not fully understood, which may limit its potential applications.
Orientations Futures
There are many potential future directions for the study of MPOTA. One area of research could be the development of more efficient synthesis methods for MPOTA. Another area of research could be the elucidation of the mechanism of action of MPOTA. Additionally, further studies could be conducted to explore the potential applications of MPOTA in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Further studies could also be conducted to explore the potential applications of MPOTA in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of MPOTA involves the reaction of 2-chloronicotinic acid with 2-thiophenecarboxaldehyde in the presence of sodium methoxide to form 2-(2-thienyl)pyridine-3-carbaldehyde. The resulting aldehyde is then reacted with 3-methoxyaniline and acetic anhydride to produce N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide. The synthesis of MPOTA is a complex multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MPOTA has been extensively studied for its potential applications in various scientific research areas. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activity. MPOTA has also been studied for its potential use as a neuroprotective agent. It has been shown to protect against oxidative stress-induced neuronal damage and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-13-5-2-4-12(10-13)18-16(21)11-20-17(22)8-7-14(19-20)15-6-3-9-24-15/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEUYIZHXBVOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5415041.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5415056.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415057.png)
![4-[(6,6-dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5415061.png)
![1-(3-methylbenzyl)-4-[3-(2-pyridinyl)benzyl]piperazine](/img/structure/B5415073.png)
![[1-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5415081.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenyl-2-propen-1-amine](/img/structure/B5415117.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5415123.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5415125.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]glycine](/img/structure/B5415126.png)
![methyl 4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5415132.png)